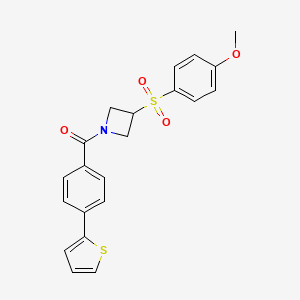

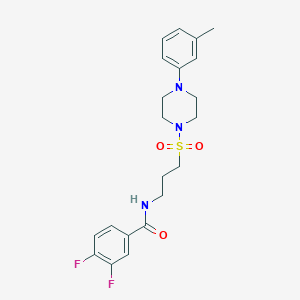

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(4-(thiophen-2-yl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Pharmacological Applications

- Research has focused on synthesizing azetidinone scaffolds, such as those incorporating sulfonamide rings, due to their biological and pharmacological potencies. The synthesis of substituted azetidinones derived from dimers like Apremilast emphasizes the role of these structures in medicinal chemistry, exploring their potential in drug development (Jagannadham et al., 2019).

Antiestrogenic and Anti-cancer Activities

- Compounds with structural similarities have been synthesized to demonstrate potent antiestrogenic activities, indicating potential applications in treating estrogen receptor-positive cancers. For instance, derivatives of dihydronaphthalene exhibited high binding affinity to estrogen receptors, surpassing that of estradiol, suggesting their utility in cancer therapy (Jones et al., 1979).

Inhibition of Carbonic Anhydrase

- Bromophenol derivatives have been evaluated as inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. These compounds showed strong inhibitory activity, proposing their application in treating conditions associated with disturbed pH regulation (Akbaba et al., 2013).

Cholesterol Absorption Inhibition

- The design and synthesis of azetidinone derivatives like SCH 58235 have highlighted their efficacy as inhibitors of cholesterol absorption. This research provides insights into their potential use in developing therapies for hypercholesterolemia (Rosenblum et al., 1998).

Antibacterial Applications

- The synthesis of monobactam analogs featuring azetidinone structures has shown promising antibacterial activity against gram-negative bacteria. This suggests their importance in addressing antibiotic resistance and developing new antibacterial agents (Yamashita Haruo et al., 1988).

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, structural analysis, chemical reactivity, mechanism of action, and potential biological activity. Given the biological activity observed for some azetidinones , this compound could potentially be of interest in the development of new pharmaceuticals.

Mechanism of Action

Target of Action

It’s worth noting that thiophene, a component of the compound, has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . Thiophene-containing compounds have shown various activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Mode of Action

The sulfone group, another component of the compound, can act as an electron-output site owing to its strong electron-withdrawing ability . This suggests that the compound might interact with its targets by influencing electron transfer processes.

Biochemical Pathways

Compounds containing a thiophene nucleus have been reported to exhibit a wide range of biological and physiological functions . This suggests that the compound could potentially affect multiple biochemical pathways related to these functions.

Result of Action

Given the wide range of therapeutic properties associated with thiophene-containing compounds , it can be inferred that the compound might have diverse molecular and cellular effects depending on the specific targets and pathways it interacts with.

Properties

IUPAC Name |

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-thiophen-2-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4S2/c1-26-17-8-10-18(11-9-17)28(24,25)19-13-22(14-19)21(23)16-6-4-15(5-7-16)20-3-2-12-27-20/h2-12,19H,13-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBUFMVOIJFGHKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

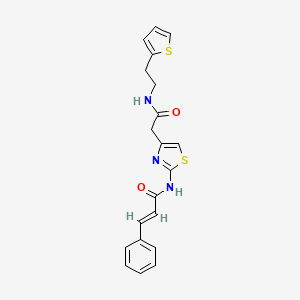

![N-benzyl-2-(2,4-dioxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B2407079.png)

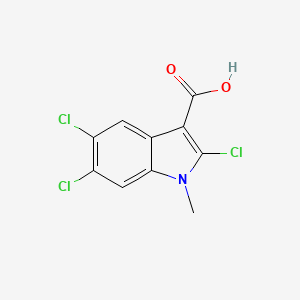

![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

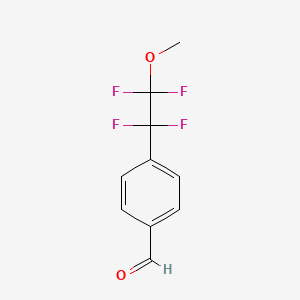

![5,6-Dihydro-4H-cyclopenta[c]thiophene-5-carboxylic acid](/img/structure/B2407094.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2407101.png)